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Introduction
Trisulfo-Cy5-Alkyne is a highly water-soluble, far-red fluorescent dye containing a terminal

alkyne group. This functional group allows for its covalent attachment to azide-modified

biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a

cornerstone of "click chemistry". The sulfonated nature of the Cy5 core enhances its

hydrophilicity, minimizing aggregation and non-specific binding in aqueous environments, which

is highly advantageous for biological applications. Its intense fluorescence, with excitation and

emission maxima around 646 nm and 662 nm respectively, falls within a spectral region that

minimizes autofluorescence from cellular components, leading to high signal-to-noise ratios in

imaging and detection experiments.[1]

These properties make Trisulfo-Cy5-Alkyne a powerful tool for the specific and sensitive

labeling of a wide range of biomolecules in genomics and proteomics, enabling researchers to

visualize, track, and quantify nucleic acids and proteins in complex biological systems.

Applications in Genomics
In genomics, Trisulfo-Cy5-Alkyne is primarily used for the fluorescent labeling of

oligonucleotides and DNA. This is achieved by incorporating an azide-modified nucleoside into

the nucleic acid sequence during synthesis. The azide group then serves as a handle for the

subsequent attachment of Trisulfo-Cy5-Alkyne via click chemistry. Labeled oligonucleotides

find applications in various techniques, including:
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Fluorescence in situ hybridization (FISH): Labeled probes can be used to visualize the

location of specific DNA or RNA sequences within cells and tissues.

Microarrays: Fluorescently tagged oligonucleotides can be hybridized to microarrays for

gene expression analysis.

DNA sequencing: Labeled primers and terminators are employed in various sequencing

methodologies.

Quantitative Data for Labeled Oligonucleotides
Property Value Reference

Excitation Maximum (nm) ~646 [1]

Emission Maximum (nm) ~662 [1]

Molar Extinction Coefficient

(M⁻¹cm⁻¹)
~250,000

Quantum Yield ~0.2

Recommended Storage -20°C, protected from light

Note: The molar extinction coefficient and quantum yield are for Cy5 and may vary slightly for

the trisulfonated version.

Experimental Protocol: Labeling of Azide-Modified
Oligonucleotides
This protocol describes the general procedure for labeling azide-modified oligonucleotides with

Trisulfo-Cy5-Alkyne.

Materials:

Azide-modified oligonucleotide

Trisulfo-Cy5-Alkyne

Copper(II) sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA)

Sodium ascorbate

Nuclease-free water

DMSO (if Trisulfo-Cy5-Alkyne is not readily soluble in water)

Purification system (e.g., HPLC, gel filtration)

Protocol:

Prepare Stock Solutions:

Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration

of 1 mM.

Dissolve Trisulfo-Cy5-Alkyne in nuclease-free water or DMSO to a final concentration of

10 mM.

Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.

Prepare a 200 mM stock solution of THPTA or a 10 mM stock of TBTA in DMSO/water.

Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.

Set up the Click Reaction:

In a microcentrifuge tube, combine the following reagents in order:

Azide-modified oligonucleotide (e.g., 1 nmol)

Nuclease-free water to adjust the final volume

Trisulfo-Cy5-Alkyne (1.5 - 5 equivalents relative to the oligonucleotide)

CuSO₄:Ligand premix (prepare by mixing CuSO₄ and THPTA/TBTA at a 1:2 molar ratio)

to a final concentration of 1-5 mM.
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Sodium ascorbate to a final concentration of 5-10 mM.

The final reaction volume is typically 50-100 µL.

Incubation:

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

Purification:

Purify the labeled oligonucleotide from unreacted dye and catalyst using a suitable method

such as reverse-phase HPLC, size-exclusion chromatography, or ethanol precipitation.

Quantification and Storage:

Determine the concentration and labeling efficiency of the purified oligonucleotide using

UV-Vis spectrophotometry.

Store the labeled oligonucleotide at -20°C in a nuclease-free environment, protected from

light.

Experimental Workflow: Oligonucleotide Labeling
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Caption: Workflow for labeling azide-modified oligonucleotides.

Applications in Proteomics
In proteomics, Trisulfo-Cy5-Alkyne is a versatile tool for labeling and detecting proteins. There

are two primary strategies for protein labeling:

Metabolic Labeling: Cells are cultured in the presence of an amino acid analog containing an

azide group (e.g., azidohomoalanine, AHA, as a surrogate for methionine). The azide-

modified amino acid is incorporated into newly synthesized proteins, which can then be

specifically labeled with Trisulfo-Cy5-Alkyne. This approach is powerful for studying protein

synthesis, turnover, and localization.

Direct Labeling: Purified proteins can be chemically modified to introduce an azide group.

This is often achieved by reacting primary amines (e.g., on lysine residues) with an azide-

containing NHS ester. The azidated protein can then be labeled with Trisulfo-Cy5-Alkyne.
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Labeled proteins can be analyzed by various methods, including:

SDS-PAGE and in-gel fluorescence scanning: To visualize labeled proteins and assess

labeling efficiency.

Fluorescence microscopy: To determine the subcellular localization of labeled proteins.

Mass spectrometry: For identification and quantification of labeled proteins (often in

combination with enrichment strategies).

Flow cytometry: To quantify the amount of labeled protein in a cell population.

Quantitative Data for Labeled Proteins
Parameter Description Value

Labeling Specificity
Reaction between alkyne and

azide
High

Reaction Time Typical click reaction duration 1-4 hours

Detection Limit Dependent on instrumentation Low (fmol to pmol)

Compatibility Aqueous buffers High

Experimental Protocol: Metabolic Labeling and
Detection of Newly Synthesized Proteins
This protocol outlines the metabolic labeling of proteins in cultured cells with an azide-

containing amino acid followed by click chemistry-mediated fluorescent detection.

Materials:

Mammalian cells in culture

Methionine-free cell culture medium

Azidohomoalanine (AHA)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Trisulfo-Cy5-Alkyne

Click chemistry catalyst and reducing agent (as described for oligonucleotides)

SDS-PAGE gels and running buffer

Fluorescence gel scanner

Protocol:

Metabolic Labeling:

Wash cells with PBS and incubate in methionine-free medium for 1 hour to deplete

endogenous methionine.

Replace the medium with methionine-free medium supplemented with AHA (typically 25-

50 µM).

Incubate the cells for the desired labeling period (e.g., 4-24 hours).

Cell Lysis:

Wash the cells with cold PBS.

Lyse the cells in a suitable lysis buffer.

Clarify the lysate by centrifugation and determine the protein concentration.

Click Reaction:

To a specific amount of protein lysate (e.g., 50 µg), add the click chemistry reagents:

Trisulfo-Cy5-Alkyne (to a final concentration of 25-100 µM), CuSO₄:Ligand premix, and

sodium ascorbate.

Incubate the reaction at room temperature for 1 hour, protected from light.

Protein Precipitation (Optional but Recommended):
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Precipitate the labeled proteins using a method like methanol/chloroform precipitation to

remove excess dye and reaction components.

Resuspend the protein pellet in SDS-PAGE sample buffer.

SDS-PAGE and Fluorescence Imaging:

Separate the labeled proteins by SDS-PAGE.

Scan the gel using a fluorescence scanner with appropriate excitation and emission filters

for Cy5.

Total Protein Staining:

After fluorescence scanning, stain the gel with a total protein stain (e.g., Coomassie Blue)

to visualize all protein bands and confirm equal loading.

Experimental Workflow: Metabolic Labeling of Proteins

Metabolic Labeling Cell Lysis Click Reaction

Downstream Analysis

Cell Culture Azide-Amino Acid
(e.g., AHA)

Incubate
Labeled Cells Cell Lysis Protein Lysate Click Reaction with
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Click to download full resolution via product page

Caption: Workflow for metabolic labeling and detection of proteins.

Conclusion
Trisulfo-Cy5-Alkyne is a valuable reagent for researchers in genomics and proteomics. Its

high water solubility, far-red fluorescence, and ability to participate in highly specific click

chemistry reactions enable the sensitive and robust labeling of nucleic acids and proteins. The
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detailed protocols and workflows provided here serve as a guide for the successful application

of Trisulfo-Cy5-Alkyne in a variety of experimental contexts, from visualizing gene expression

to tracking newly synthesized proteins. As research in these fields continues to advance, the

use of versatile and reliable fluorescent probes like Trisulfo-Cy5-Alkyne will undoubtedly play

a crucial role in new discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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